![molecular formula C26H23N3O2 B2967251 N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 952984-91-7](/img/structure/B2967251.png)

N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

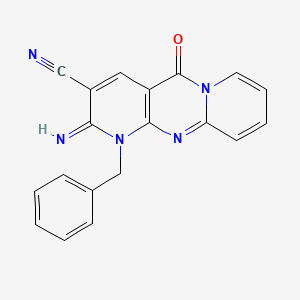

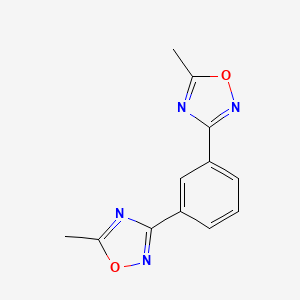

The compound “N-([1,1’-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide” is a complex organic molecule that contains a biphenyl group, a pyridazinone group, and an amide group . The biphenyl group consists of two phenyl rings connected by a single bond. The pyridazinone group is a six-membered ring containing two nitrogen atoms and one carbonyl group. The amide group consists of a carbonyl group (C=O) and a nitrogen atom.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the planar structure characteristic of aromatic compounds due to the presence of the biphenyl and pyridazinone groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it would likely be insoluble in water due to the presence of the hydrophobic biphenyl group .Applications De Recherche Scientifique

Tyrosinase and Melanin Inhibition

Research has shown that certain N-substituted phenyl butanamides exhibit significant biological activity as inhibitors of mushroom tyrosinase, indicating potential use in the treatment of conditions related to melanin overproduction, such as hyperpigmentation. These compounds have been synthesized and evaluated for their inhibitory potential and minimal toxicity, suggesting their suitability for developing depigmentation drugs with fewer side effects (Raza et al., 2019).

Electrocatalytic Synthesis of Hydrogen Peroxide

Studies have identified mesoporous nitrogen-doped carbon materials, derived from related organic compounds, as highly active and selective catalysts for the electrochemical synthesis of hydrogen peroxide. These findings point towards applications in creating more sustainable and cost-effective methods for hydrogen peroxide production, leveraging the chemical properties of N-substituted compounds (Fellinger et al., 2012).

Neuroprotection

ONO-1924H, a compound closely related to the chemical structure , has been shown to possess neuroprotective effects. It inhibits poly ADP-ribose polymerase (PARP) and has demonstrated efficacy in reducing cytotoxicity in PC12 cells and cerebral damage in vivo, suggesting potential therapeutic applications for ischemic stroke and possibly other neurodegenerative conditions (Kamanaka et al., 2004).

Anticonvulsant Activity

Hybrid compounds derived from N-phenyl butanamides and related structures have been synthesized and tested for anticonvulsant activity, showing broad spectra of activity across different seizure models. These findings highlight the potential of such compounds in developing new treatments for epilepsy and related disorders (Kamiński et al., 2015).

Antimicrobial and Anticancer Properties

A study on N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide revealed significant in vitro antimicrobial and anticancer activities, as well as interactions with DNA, indicating a multifunctional potential for related compounds in treating various diseases and understanding DNA interactions (Sirajuddin et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-phenylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2/c30-25(27-24-15-8-7-14-22(24)20-10-3-1-4-11-20)16-9-19-29-26(31)18-17-23(28-29)21-12-5-2-6-13-21/h1-8,10-15,17-18H,9,16,19H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTGYTSZAOSZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)

![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2967172.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2967173.png)

![N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2967184.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967186.png)

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2967187.png)

![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967191.png)